3-{[5-(ethylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one
CAS No.: 847403-12-7
Cat. No.: VC6403436
Molecular Formula: C19H18N4O2S2
Molecular Weight: 398.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847403-12-7 |
|---|---|
| Molecular Formula | C19H18N4O2S2 |
| Molecular Weight | 398.5 |
| IUPAC Name | 3-[[5-ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
| Standard InChI | InChI=1S/C19H18N4O2S2/c1-3-26-18-21-20-17(23(18)13-8-10-14(25-2)11-9-13)12-22-15-6-4-5-7-16(15)27-19(22)24/h4-11H,3,12H2,1-2H3 |
| Standard InChI Key | WFPSZAUTXCHPLZ-UHFFFAOYSA-N |
| SMILES | CCSC1=NN=C(N1C2=CC=C(C=C2)OC)CN3C4=CC=CC=C4SC3=O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecule consists of a benzothiazol-2-one core linked via a methylene bridge to a 1,2,4-triazole ring. The triazole moiety is substituted at the 4-position with a 4-methoxyphenyl group and at the 5-position with an ethylsulfanyl group. This arrangement creates a planar, conjugated system that enhances π-π stacking interactions with biological targets .
Key Structural Features:
-
Benzothiazol-2-one: A bicyclic system with a thiazole ring fused to a benzene ring, known for its electron-deficient properties and role in DNA intercalation .
-
1,2,4-Triazole: A five-membered aromatic ring with three nitrogen atoms, contributing to hydrogen bonding and metal coordination capabilities .
-
4-Methoxyphenyl: Enhances lipophilicity and membrane permeability, while the methoxy group participates in hydrophobic interactions.
-
Ethylsulfanyl: A flexible alkylthio group that modulates solubility and may act as a hydrogen bond acceptor.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₂S₂ |
| Molecular Weight | 398.5 g/mol |
| SMILES | CCSC1=NN=C(N1C2=CC=C(C=C2)OC)CN3C4=CC=CC=C4SC3=O |
| InChI Key | WFPSZAUTXCHPLZ-UHFFFAOYSA-N |
| Topological Polar Surface Area | 104 Ų |
The compound’s logP (estimated) of 3.2 suggests moderate lipophilicity, balancing blood-brain barrier permeability and aqueous solubility. Its topological polar surface area (TPSA) of 104 Ų indicates limited passive diffusion, necessitating active transport mechanisms for cellular uptake.
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis involves a multi-step sequence starting from 2-aminobenzothiazole and 4-methoxyphenylhydrazine (Figure 1) . Key steps include:
-
Triazole Ring Formation: Cyclocondensation of thiosemicarbazide derivatives with nitriles under acidic conditions.
-
Methylene Bridging: Alkylation of the triazole nitrogen with chloromethylbenzothiazole.
-
Functional Group Modifications: Introduction of ethylsulfanyl via nucleophilic substitution.
Critical Reaction Conditions:
-
Cyclocondensation: Conducted in ethanol/HCl at 80°C for 12 hours, yielding the triazole intermediate with >75% efficiency.
-
Alkylation: Requires anhydrous DMF and K₂CO₃ as a base, achieving 60–65% yield .
-
Purification: Recrystallization from ethanol/water (3:1) provides >95% purity.
Comparative Analysis of Synthetic Routes
-
Cu(I)-Catalyzed Cycloaddition: Between benzothiazole azides and propargylated benzaldehydes.
-
Microwave Assistance: Reduces reaction time from 72 hours to 4 hours .
Biological Activities and Mechanistic Insights
Anticancer Activity
In T47D breast cancer cells, the compound exhibited an IC₅₀ of 13 μM, comparable to Erlotinib (IC₅₀ = 1.3 μM) . Mechanistic studies suggest:
-
EGFR Inhibition: Binding affinity (ΔG = −9.8 kcal/mol) to the epidermal growth factor receptor’s ATP pocket, disrupting downstream MAPK signaling .
-
Apoptosis Induction: Caspase-3 activation (2.8-fold increase) and Bcl-2 suppression (72% downregulation) .
Neurological Applications
Benzothiazole-triazole hybrids show affinity for amyloid-β aggregates (Kd = 4.7 nM), enabling diagnostic imaging in Alzheimer’s disease . This compound’s ethylsulfanyl group may enhance blood-brain barrier penetration, making it a candidate for theranostic probes .
| Parameter | Value |
|---|---|
| Hepatic Stability (t₁/₂) | >120 minutes (CYP3A4) |
| Plasma Protein Binding | 89.2% |
| Caco-2 Permeability | 12.6 × 10⁻⁶ cm/s |
The compound demonstrates low CYP450 inhibition (IC₅₀ > 50 μM), reducing drug-drug interaction risks . Its high plasma protein binding may limit free drug availability but prolong half-life .
Toxicity Evaluation
-
Cardiotoxicity Risk: hERG channel inhibition (IC₅₀ = 18 μM), warranting structural modifications for clinical translation .
Comparative Analysis with Structural Analogs
| Compound | IC₅₀ (T47D) | EGFR Binding (ΔG) | Selectivity Index (Normal vs. Cancer) |
|---|---|---|---|
| Target Compound | 13 μM | −9.8 kcal/mol | 38.5 |
| Erlotinib | 1.3 μM | −10.2 kcal/mol | 1.2 |
| Gefitinib | 0.8 μM | −11.1 kcal/mol | 0.9 |
The compound’s 38.5-fold selectivity for cancer cells over normal fibroblasts (IC₅₀ > 500 μM) surpasses first-line EGFR inhibitors, indicating a favorable therapeutic window .
Future Directions and Challenges
Structural Optimization Priorities
-
Solubility Enhancement: Incorporation of ionizable groups (e.g., morpholine) to improve aqueous solubility.
-
hERG Mitigation: Replace ethylsulfanyl with polar substituents to reduce cardiotoxicity .
Clinical Translation Pathways
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume